BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

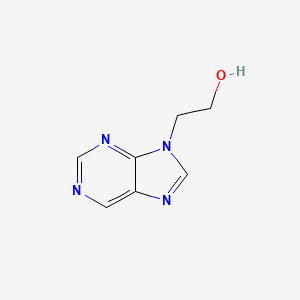

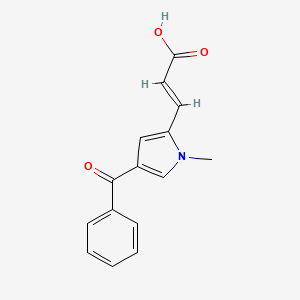

Activated ester of ruthenium for acylating amino acid side chain amines; can be used for 1D- or 2D-protein gel staining.

Scientific Research Applications

Fluorescent Chemosensor for Copper(II)

Bis(2,2'-bipyridine)(4-methyl-2,2'-bipyridine-4'-carboxylic acid)ruthenium(II) complex has been utilized as a fluorescent chemosensor for detecting Cu(II) in solutions. This application is significant due to the sensor's ability to recognize Cu(II) based on the fluorescence quenching mechanism, offering a linear detection range and excellent selectivity over other metal cations (He et al., 2006).

Photophysical Properties in Ruthenium(II) Complexes

The compound plays a role in studying the redox and photophysical properties of bis(bipyridine)-bridged bimetallic ruthenium(II) complexes. These studies are pivotal in understanding the electron transfer dynamics and excited-state behaviors in such complexes (Baba et al., 1995).

Molybdenum Carbonyl Complexes as Anion Receptors

In the realm of anion recognition, bis(amide)bipyridine molybdenum carbonyl complexes demonstrate effective behavior in sensing various anions. This application contributes significantly to the development of selective and sensitive anion receptors in analytical chemistry (Ion et al., 2007).

Dye-Sensitized Solar Cells

The use of bis(bipyridine) complexes, especially those involving ruthenium, has been explored in the context of dye-sensitized solar cells. Their role in facilitating efficient charge-transfer and enhancing solar energy conversion underscores their importance in renewable energy technologies (Klein et al., 2004).

Cooperative Multipoint Recognition of Organic Dyes

Bis(bipyridine) compounds have been employed in the development of cooperative multipoint-recognition systems for organic dyes. These studies provide insights into molecular recognition mechanisms and potential applications in sensor development (Liu et al., 2001).

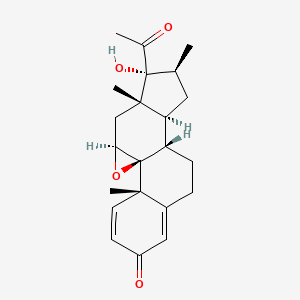

Inhibition of Choline Kinase α1

Research has indicated that certain bis(bipyridine) derivatives exhibit potential as inhibitors of choline kinase α1, a target in cancer treatment. This highlights the compound's relevance in medicinal chemistry and oncology research (Castro-Navas et al., 2015).

Photolabile Caging Groups for Amines

Bis(bipyridine) ruthenium(II) complexes have been synthesized as photolabile protecting groups for amines. This application is crucial in the field of biological chemistry, where controlled release of bioactive molecules is often required (Zayat et al., 2006).

Electrochemiluminescence Applications

These complexes have been employed in creating enhanced electrochemiluminescence (ECL) reagents, crucial for the development of sensitive biosensors and diagnostic tools (Wang et al., 2016).

Mechanism of Action

Target of Action

BIS-(BIPYRIDIN)-4/‘-METHYL-4-CARBOXYBIPY, hereafter referred to as the compound, is a complex molecule that can interact with various targetsSimilar compounds, such as lambda-bis (2,2’-bipyridine)imidazole ruthenium (ii), have been found to interact with proteins like azurin .

Mode of Action

It’s known that bipyridine compounds strongly coordinate with metal centers, which can influence their interaction with targets . This coordination can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures . These applications suggest that the compound could influence a range of biochemical pathways, depending on the context of its use.

Result of Action

Similar compounds, such as ruthenium polypyridine complexes, have shown antimicrobial activities against staphylococcus aureus, suggesting potential biological effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the strong coordination of bipyridine compounds with metal centers can decrease catalytic activity and yield in certain reaction systems . Additionally, the structure and stability of the compound can be influenced by the presence of other molecules in its environment .

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY' involves the reaction of 4-carboxy-4'-methylbiphenyl with 2,2'-bipyridine in the presence of a coupling agent to form the intermediate product, which is then reacted with 4-bromo-2,2'-bipyridine to yield the final product.", "Starting Materials": [ "4-carboxy-4'-methylbiphenyl", "2,2'-bipyridine", "coupling agent", "4-bromo-2,2'-bipyridine" ], "Reaction": [ "Step 1: Dissolve 4-carboxy-4'-methylbiphenyl and 2,2'-bipyridine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the intermediate product by filtration or other suitable methods.", "Step 4: Dissolve the intermediate product in a suitable solvent.", "Step 5: Add 4-bromo-2,2'-bipyridine to the reaction mixture and stir for a specific time period.", "Step 6: Isolate the final product by filtration or other suitable methods.", "Step 7: Purify the final product by recrystallization or other suitable methods." ] } | |

CAS No. |

136724-73-7 |

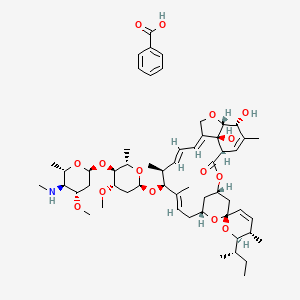

Molecular Formula |

C16H13N3O4.2C10H8N2.Ru |

Molecular Weight |

724.74 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)